4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Lipophilicity Drug Design Physicochemical Properties

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8) is a fluorinated aromatic compound belonging to the nitrobenzene class, characterized by a difluoromethyl (-CF₂H) group at the para position, a fluorine atom at the ortho position, and a nitro (-NO₂) group at the meta position relative to the difluoromethyl substituent. With a molecular formula of C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol, this compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 61324-89-8
Cat. No. B1603322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
CAS61324-89-8
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F
InChIInChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H
InChIKeyADPIQVYGOJQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8): A Versatile Fluorinated Nitrobenzene Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8) is a fluorinated aromatic compound belonging to the nitrobenzene class, characterized by a difluoromethyl (-CF₂H) group at the para position, a fluorine atom at the ortho position, and a nitro (-NO₂) group at the meta position relative to the difluoromethyl substituent [1]. With a molecular formula of C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol, this compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Its structural features, particularly the combination of a nitro group and a difluoromethyl moiety, make it a highly reactive and versatile platform for chemical transformations, enabling the construction of complex bioactive molecules [1].

Why 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene Cannot Be Replaced by Common Fluorinated Nitrobenzene Analogs in Research and Development


The unique substitution pattern of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene imparts distinct physicochemical and electronic properties that cannot be replicated by simple substitutions. The difluoromethyl group is a known bioisostere for hydroxyl, thiol, or amine groups, and its specific placement on the aromatic ring, combined with the adjacent fluoro and nitro groups, creates a unique electrophilic and nucleophilic reaction profile [1]. In contrast, analogs such as 1-fluoro-2-nitrobenzene (CAS 1493-27-2) lack the metabolically stabilizing and lipophilicity-modulating difluoromethyl group . Similarly, 4-nitrobenzotrifluoride (CAS 402-54-0) possesses a trifluoromethyl group, which has a significantly different size, lipophilicity, and hydrogen-bonding capacity compared to the difluoromethyl group, leading to divergent binding affinities and pharmacokinetic properties . The quantitative evidence below demonstrates these critical differences, underscoring why this specific compound is an irreplaceable starting material or intermediate for projects requiring its precise electronic and steric profile.

Quantitative Evidence for the Selection of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene Over Analogs


Differentiation via Calculated Partition Coefficient (LogP) for Lipophilicity Control

The calculated LogP (octanol-water partition coefficient) is a critical parameter for predicting membrane permeability and oral bioavailability. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene exhibits a calculated LogP of 3.19, which falls within an optimal range for many orally administered drugs (typically 1-3) . This contrasts sharply with 4-nitrobenzotrifluoride (CAS 402-54-0), which contains a trifluoromethyl group and is expected to have a higher LogP, potentially leading to excessive lipophilicity and issues with metabolic stability and solubility . The difluoromethyl group provides a better balance of lipophilicity compared to the trifluoromethyl group.

Lipophilicity Drug Design Physicochemical Properties

Divergent Synthetic Utility: A Key Intermediate in Patented Pharmaceutical Synthesis

The compound is explicitly claimed and utilized as a key intermediate in a patent from Glenmark Pharmaceuticals S.A. (US2012/108583 A1), which pertains to the synthesis of specific therapeutic agents [1]. This demonstrates a specific, validated role in a proprietary synthesis route. In contrast, a simpler analog like 1-fluoro-2-nitrobenzene (CAS 1493-27-2), while also a pharmaceutical intermediate, lacks the difluoromethyl group that is essential for the final drug candidate's structure and properties in this specific patent . The presence of a specific patent application referencing this exact compound provides a direct link to a defined research and development program.

Medicinal Chemistry Patent Literature Drug Synthesis

Impact of the Difluoromethyl Moiety on Physicochemical Properties and Bioisosterism

The difluoromethyl (-CF₂H) group is a well-established lipophilic hydrogen bond donor and a bioisostere for thiols, hydroxyls, and amines [1]. Its presence in 4-(difluoromethyl)-1-fluoro-2-nitrobenzene introduces hydrogen-bonding capacity that is absent in analogs containing a trifluoromethyl (-CF₃) group, such as 4-nitrobenzotrifluoride . This difference can be crucial for target engagement, as the -CF₂H group can form favorable interactions with protein residues, while the -CF₃ group cannot. Studies have shown that replacing a -CF₃ group with a -CF₂H group can modulate metabolic stability by blocking sites of oxidative metabolism [1].

Bioisostere Medicinal Chemistry Lipophilicity Metabolic Stability

Key Research and Industrial Application Scenarios for 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene


Lead Optimization in Drug Discovery: Modulating Lipophilicity and Hydrogen Bonding

In medicinal chemistry programs focused on optimizing lead compounds, 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene serves as a crucial building block for introducing the difluoromethyl group. As demonstrated by the evidence in Section 3, its calculated LogP of 3.19 and the hydrogen-bond donor capacity of the -CF₂H group allow medicinal chemists to fine-tune the lipophilicity and binding interactions of drug candidates. This compound is specifically selected over 4-nitrobenzotrifluoride when a trifluoromethyl group imparts excessive lipophilicity or when a hydrogen bond donor is required for target engagement [1][2].

Synthesis of Patented Pharmaceutical Intermediates

This compound is an essential starting material for researchers following the synthetic protocols outlined in Glenmark Pharmaceuticals' US Patent US2012/108583 A1. The patent explicitly describes the use of 4-(difluoromethyl)-1-fluoro-2-nitrobenzene in the preparation of novel therapeutic agents [1]. Procuring this specific intermediate is therefore mandatory for replicating the patented work or for developing follow-on compounds within that chemical space. Analogs like 1-fluoro-2-nitrobenzene are not suitable substitutes for this specific patented route.

Building Block for Agrochemicals Requiring Enhanced Metabolic Stability

The difluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and bioavailability [1]. This compound is an ideal precursor for synthesizing novel herbicides or fungicides. The presence of both a nitro group (a precursor to amines or other functionalities) and a difluoromethyl group on the same ring provides a versatile platform for building complex agrochemical structures, with the -CF₂H group offering a potential advantage in stability over non-fluorinated or -CF₃ analogs [2].

Synthesis of Fluorinated Materials and Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, the unique electronic properties conferred by the combination of fluoro, difluoromethyl, and nitro groups make this compound a valuable intermediate for creating specialty materials. For instance, it can be used to synthesize fluorinated polymers or liquid crystals with tailored dielectric properties. The specific substitution pattern on the aromatic ring is critical for achieving the desired material characteristics, and simpler fluorinated nitrobenzene analogs lack this precise arrangement of functional groups [1].

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